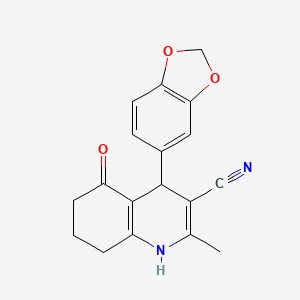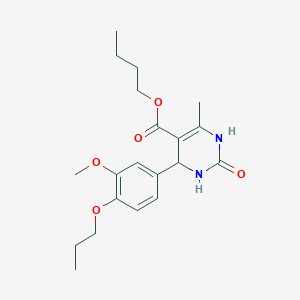![molecular formula C13H18BrN3OS B5200594 N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5200594.png)
N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as BPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTU is a thiourea derivative and is synthesized by the reaction of 4-bromophenyl isothiocyanate with morpholine.
Wirkmechanismus
The mechanism of action of BPTU is not fully understood. However, it is known to inhibit the activity of TrxR by binding to the active site of the enzyme. TrxR plays a crucial role in maintaining the redox balance in cells by reducing thioredoxin, a protein that acts as a cellular antioxidant. Inhibition of TrxR leads to an increase in the levels of reactive oxygen species (ROS), which induces apoptosis in cancer cells.
Biochemical and physiological effects:
BPTU has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting TrxR. BPTU also inhibits the replication of HCMV by inhibiting the expression of immediate-early genes of the virus. BPTU has been found to have low toxicity in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
BPTU has several advantages for lab experiments. It is easy to synthesize and has low toxicity. BPTU has been found to inhibit TrxR in various cancer cell lines, making it a potential anticancer agent. However, BPTU has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. BPTU also has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on BPTU. One direction is to investigate its potential as an anticancer agent. BPTU has been found to induce apoptosis in cancer cells by inhibiting TrxR, making it a potential candidate for cancer therapy. Another direction is to investigate its potential as an antiviral agent. BPTU has been found to inhibit the replication of HCMV, making it a potential candidate for the treatment of HCMV infections. Further studies are needed to investigate the safety and efficacy of BPTU in vivo.
Synthesemethoden
BPTU is synthesized by the reaction of 4-bromophenyl isothiocyanate with morpholine. The reaction takes place in a solvent such as ethanol or acetonitrile at room temperature. The reaction mixture is then refluxed for a few hours to obtain the final product. The yield of the reaction is around 70-80%.
Wissenschaftliche Forschungsanwendungen
BPTU has potential applications in various fields of scientific research. It has been found to be a potent inhibitor of thioredoxin reductase (TrxR), an enzyme that plays a crucial role in redox signaling and antioxidant defense. TrxR is overexpressed in various cancer cells, and its inhibition has been shown to induce apoptosis in cancer cells. Therefore, BPTU has potential anticancer activity.
BPTU has also been found to have potential antiviral activity. It inhibits the replication of human cytomegalovirus (HCMV), a common virus that causes severe illness in immunocompromised individuals. BPTU has been found to inhibit the expression of immediate-early genes of HCMV, which are essential for viral replication.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3OS/c14-11-1-3-12(4-2-11)16-13(19)15-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWROPNMGFIALLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-allyl-3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5200518.png)
![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5200533.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-acetylphenyl)acetamide](/img/structure/B5200538.png)


![5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200567.png)
![diethyl [2-amino-1-({[(4-chlorophenyl)amino]carbonyl}amino)-2-oxoethyl]phosphonate](/img/structure/B5200573.png)
![N-(4-ethoxyphenyl)-2-fluoro-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]benzamide](/img/structure/B5200587.png)

![methyl 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5200607.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)